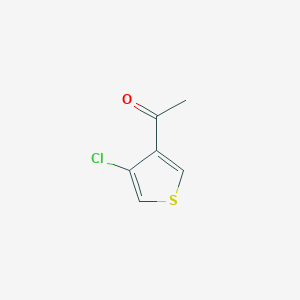
Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate
Overview
Description
Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate, also known as MFOC, is a synthetic compound that belongs to the family of cyclohexanecarboxylates. It is widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
FT-IR, Molecular Structure, and Optical Properties
One study focused on the FT-IR, molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability of a similar compound, highlighting its preparation, vibrational wavenumber calculations, geometrical parameters, and molecular stability analysis. This research suggests the compound's potential for studies in nonlinear optical properties due to its high calculated hyperpolarizability, compared to standard NLO material like urea (Sheena Mary et al., 2014).
Antimicrobial Activity and Docking Study
Another relevant study involves the synthesis, antimicrobial activity, and docking study of some novel derivatives carrying biologically active sulfonamide moiety. This research showcases the compound's potential in antimicrobial activity, with specific compounds displaying higher activity compared to reference drugs. Molecular modeling performed inside the active site of dihydropteroate synthase indicates a similar orientation and binding interactions to that of the co-crystallized ligand inside the binding pocket, demonstrating the relevance of such compounds in biomedical research (Ghorab et al., 2017).
Synthesis and Properties of Aromatic Polyamides
Research on the synthesis and properties of aromatic polyamides containing the cyclohexane structure sheds light on the preparation of polyamides with cyclohexylidene cardo groups and their solubility, film-forming ability, thermal stability, and potential applications in high-performance materials (Hsiao et al., 1999).
NMR Studies for Chiral Discrimination
The application of NMR studies in chiral discrimination relevant to liquid chromatographic enantioseparation using a cellulose phenylcarbamate derivative highlights the importance of molecular structure and interaction studies in developing enantioselective separation techniques, which are crucial in pharmaceutical and chemical research (Yashima et al., 1996).
properties
IUPAC Name |
methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c1-18-13(17)14(7-5-12(16)6-8-14)10-3-2-4-11(15)9-10/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVBXCHKKVQADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857199 | |
| Record name | Methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate | |
CAS RN |
1384264-42-9 | |
| Record name | Methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




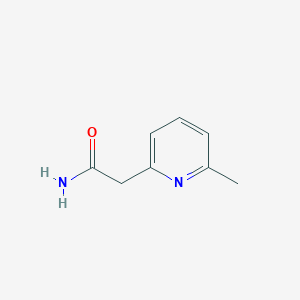
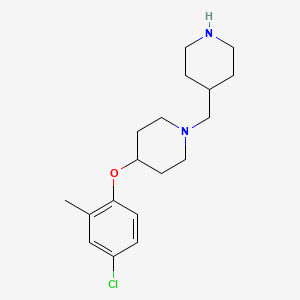
![Potassium 2-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-1,1-dicyanoethan-1-ide](/img/structure/B1512115.png)
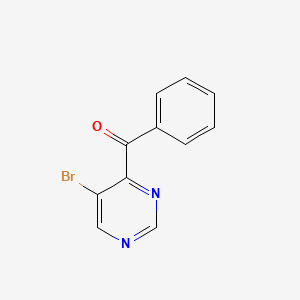
![tert-Butyl (3S)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-methyl-4-oxobutanoate](/img/structure/B1512122.png)

![1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1512125.png)
![4-Chloro-5-methylfuro[2,3-D]pyrimidine](/img/structure/B1512126.png)

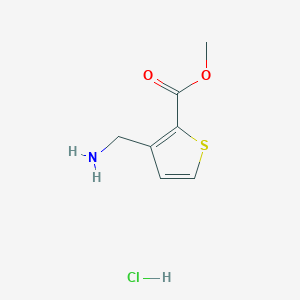
![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)

